REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][NH:7][C:8](=O)[CH3:9])=[CH:4][CH:3]=1.B.CSC.Cl>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][NH:7][CH2:8][CH3:9])=[CH:11][CH:12]=1 |f:1.2|
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Name
|
|
Quantity
|
2.337 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(CNC(C)=O)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.417 g
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Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was cooled to zero degrees under argon atmosphere
|
Type
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CUSTOM
|
Details
|
The solvent was removed by evaporation
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Type
|
ADDITION
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Details
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Diethyl ether (20 ml) was added
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Type
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EXTRACTION
|
Details
|
the product was extracted to the water phase by K2CO3 (3×15 ml)
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Type
|
EXTRACTION
|
Details
|
the product was extracted to the organic phase by EtOAc (3×15 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CNCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.938 g | |
YIELD: PERCENTYIELD | 43.4% | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |